
1-(3-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone, commonly referred to as BDPP, is an organic compound that has been studied extensively for its various applications in scientific research. BDPP is a member of the phenylpropanone class of compounds and is composed of a bromophenyl group and a 3,4-dichloroanilino group connected to a propanone group. It has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Application
Research in chemical synthesis often explores methods to create complex molecules with potential applications in pharmaceuticals, materials science, and industrial chemistry. For instance, methods for the preparation of 1-indanones, which are known for their broad range of biological activities including antiviral, anti-inflammatory, and anticancer properties, highlight the importance of synthetic chemistry in developing compounds with significant therapeutic potential (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Environmental Impact and Toxicology
The environmental fate and ecotoxicology of related compounds, such as propanil, reveal the necessity of understanding chemical degradation pathways and impacts on non-target organisms. Such studies underscore the importance of assessing the environmental and health risks associated with the use of certain chemicals in agriculture and industry (Kanawi, Van Scoy, Budd, & Tjeerdema, 2016).
Emerging Contaminants
Investigations into emerging contaminants like tris(1,3-dichloro-2-propyl)phosphate (TDCPP) highlight the ongoing need to understand the behavior and risks of chemicals widely used in consumer products. These studies focus on the detection of such compounds in the environment and their potential health effects, emphasizing the importance of monitoring and regulating emerging contaminants (Wang, Chen, Li, Yu, Wang, & Liu, 2020).
Advanced Materials and Technologies
Research on materials like poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation illustrates the application of chemical compounds in creating advanced materials that address specific industrial and environmental challenges, such as the separation of organic products from fermentation broths (Volkov, Volkov, & Khotimskiǐ, 2009).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO/c16-11-3-1-2-10(8-11)15(20)6-7-19-12-4-5-13(17)14(18)9-12/h1-5,8-9,19H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQJBHJRTYEDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


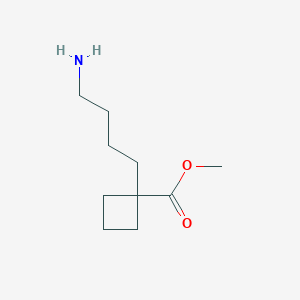
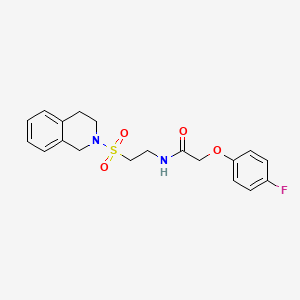

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)
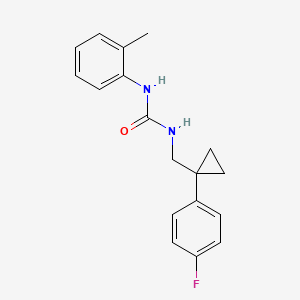

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)
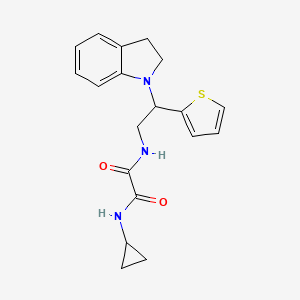
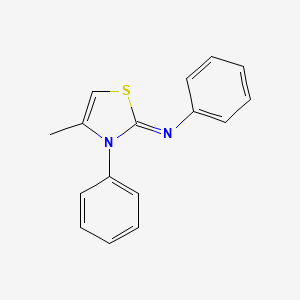
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)
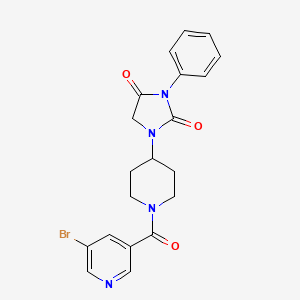
![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)